molecular formula C23H24N4O4S B2885913 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 443354-15-2

2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2885913
CAS No.: 443354-15-2
M. Wt: 452.53
InChI Key: KNMLWENSBYOSCE-UHFFFAOYSA-N
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Description

2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a phenylacetamide group, and an oxolan-2-ylmethylamino substituent. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

The synthesis of 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves multiple steps, each requiring specific reagents and conditions. The general synthetic route includes the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.

    Attachment of the Oxolan-2-ylmethylamino Group: This step involves the reaction of the quinazolinone intermediate with oxolan-2-ylmethylamine under controlled conditions to ensure the formation of the desired amide bond.

    Final Coupling with Phenylacetamide: The final step involves coupling the intermediate with phenylacetamide using peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving oxidative stress and inflammation.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Inhibition of Enzymes: It may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

    Modulation of Receptor Activity: The compound may bind to and modulate the activity of certain receptors, affecting signal transduction pathways.

    Antioxidant Activity: It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.

Comparison with Similar Compounds

2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can be compared with other similar compounds, such as:

    Quinazolinones: These compounds share the quinazolinone core but differ in their substituents, leading to variations in their chemical and biological properties.

    Phenylacetamides: Compounds with the phenylacetamide group may have similar pharmacological activities but differ in their overall structure and function.

    Oxolan-2-ylmethylamino Derivatives: These compounds contain the oxolan-2-ylmethylamino group and may exhibit similar reactivity and biological activities.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

The compound 2-{[4-oxo-3-(2-phenylacetamido)-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a novel quinazoline derivative that has garnered attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. This article aims to explore the biological activity of this specific compound, synthesizing available research findings and presenting relevant data.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Quinazoline Core : A bicyclic structure known for various biological activities.
  • Thioether Linkage : The sulfur atom contributes to the compound's reactivity and potential interactions with biological targets.
  • Phenylacetamido Group : Enhances lipophilicity and may influence receptor binding.
  • Oxolane Moiety : Potentially improves solubility and bioavailability.

Structural Formula

The structural formula can be represented as follows:

C15H18N2O3S\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_3\text{S}

Antioxidant Activity

Preliminary studies indicate that compounds with similar quinazoline structures exhibit antioxidant properties. The presence of the thioether group may enhance the compound's ability to scavenge free radicals, potentially protecting cells from oxidative stress.

Acetylcholinesterase Inhibition

Research on related quinazoline derivatives suggests that they may inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission. For instance, a study found that certain iodoquinazolinones demonstrated significant AChE inhibitory activity, which could be relevant for neurodegenerative diseases such as Alzheimer's disease .

COX-2 Inhibition

Inhibitors of cyclooxygenase-2 (COX-2) are crucial in managing inflammation and pain. Quinazoline derivatives have been evaluated for their COX-2 inhibitory activity. Compounds structurally related to our target have shown varying degrees of inhibition, indicating potential anti-inflammatory properties .

Anticancer Potential

The structural components of this compound suggest possible anticancer activity. Similar quinazoline derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and survival.

The precise mechanism of action for this compound remains to be fully elucidated; however, it is hypothesized that:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with cell surface receptors could modulate signaling pathways.
  • DNA/RNA Interaction : Potential binding to nucleic acids might affect gene expression.

Comparative Analysis with Similar Compounds

A comparative analysis with related compounds illustrates the unique features and potential advantages of this compound:

Compound NameStructureUnique Features
4-OxoquinazolineStructureBasic quinazoline structure
3-(Phenylthio)quinazolinoneStructureContains phenylthio but lacks oxolane
2-AcetylaminoquinazolineStructureAcetamido group present but lacks sulfur

The presence of both sulfur and oxolane groups in our target compound may enhance its solubility and bioavailability compared to others.

Case Studies

  • Neuroprotective Effects : In a study assessing neuroprotective effects against oxidative stress in irradiated mice, similar quinazoline derivatives were shown to improve behavioral outcomes and reduce oxidative damage markers .
  • Toxicity Profile : Acute toxicity studies on related compounds indicated a median lethal dose (LD50) of approximately 300 mg/kg, suggesting a relatively safe profile for further development .

Properties

IUPAC Name

N-[4-oxo-2-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylquinazolin-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c28-20(13-16-7-2-1-3-8-16)26-27-22(30)18-10-4-5-11-19(18)25-23(27)32-15-21(29)24-14-17-9-6-12-31-17/h1-5,7-8,10-11,17H,6,9,12-15H2,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMLWENSBYOSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CSC2=NC3=CC=CC=C3C(=O)N2NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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